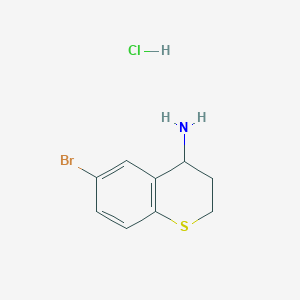

4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride

Description

4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride (CAS 1172986-17-2) is a brominated benzothiopyran derivative with a molecular formula of C₉H₁₁BrClNO₂S and a molar mass of 312.61 g/mol. It features a bicyclic thiochromane scaffold substituted with a bromine atom at position 6 and an amino group at position 3. The compound is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents. Storage conditions recommend sealing in dry environments at room temperature due to its sensitivity as an irritant .

Properties

IUPAC Name |

6-bromo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXMSFQOCYPAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1N)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656845 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170470-60-6 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzothiopyran moiety, suggests a variety of biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H11BrClNS

- Molecular Weight : 280.61 g/mol

- CAS Number : 1170470-60-6

- Physical Form : Powder

- Purity : Minimum 95% .

Biological Activity Overview

The biological activities of 4-amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride have been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with benzothiopyran structures exhibit antimicrobial properties. For instance, derivatives of benzothiopyran have shown effectiveness against various bacterial strains. A study highlighted the synthesis of thioflavone derivatives that demonstrated specific inhibitory effects on the ERK-MAP kinase signaling pathway, which is crucial in many bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structural features of benzothiopyran derivatives contribute to their ability to interact with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzothiopyran derivatives. Modifications to the benzothiopyran core can significantly influence the compound's pharmacological profile. For example:

- Substituents at specific positions on the benzothiopyran ring can enhance or diminish activity.

- The presence of halogens (like bromine) has been associated with increased potency against certain pathogens .

Case Studies

-

Case Study 1: Antimicrobial Evaluation

A series of benzothiopyran derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups. -

Case Study 2: Anticancer Activity

In a study evaluating anticancer effects, 4-amino derivatives were tested against various human cancer cell lines. Notably, one derivative showed significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrClNS |

| Molecular Weight | 280.61 g/mol |

| CAS Number | 1170470-60-6 |

| Purity | Minimum 95% |

| Antimicrobial Activity | Effective against multiple strains |

| Anticancer Activity | Significant cytotoxicity observed |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiopyran compounds exhibit significant antimicrobial properties. Studies have shown that 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in vivo .

Neuroprotective Effects

There is emerging evidence that compounds related to benzothiopyran may have neuroprotective effects. This could be particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride to cross the blood-brain barrier may enhance its therapeutic potential in neurological disorders .

Materials Science

Polymer Additives

In materials science, 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride can serve as an additive in polymer formulations. Its properties may improve the thermal stability and mechanical strength of polymers, making it useful in the production of high-performance materials .

Dyes and Pigments

The compound's unique structure allows it to be utilized in the synthesis of dyes and pigments. Its bromine content can enhance color properties and stability, which is advantageous for applications in textiles and coatings .

Chemical Intermediate

Synthesis of Other Compounds

As a versatile chemical intermediate, 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride can be used in the synthesis of various other chemical entities. Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored properties for specific applications .

Case Studies

Comparison with Similar Compounds

Key Compound: 3-Amino-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one Hydrochloride (CAS 1029989-52-3)

This compound shares the benzothiopyran core but differs in substituents:

- Substituents: A methyl group at position 6 (vs. bromine in the target compound) and a ketone at position 4 (vs. an amino group).

- Molecular Formula: C₁₀H₁₂ClNOS (vs. C₉H₁₁BrClNO₂S).

- Molecular Weight : 229.72 g/mol (vs. 312.61 g/mol), reflecting the lower atomic mass of methyl compared to bromine and the absence of an oxygen atom in the amine group .

Tabulated Comparison

Functional Group Impact

- Bromine vs. In contrast, the methyl group in the comparator may reduce steric hindrance but offers lower electronegativity .

- Amine vs. Ketone: The 4-amino group in the target compound introduces a basic nitrogen, favoring protonation at physiological pH, whereas the 4-ketone in the comparator creates a hydrogen-bond acceptor site, altering solubility and reactivity .

Preparation Methods

Bromination and Amination of 2-Thiochromen-4-amine

One reported method involves dissolving 2-thiochromen-4-amine in an appropriate solvent, followed by the addition of a brominating agent to selectively brominate the 6-position of the benzothiopyran ring. The reaction conditions are controlled to avoid over-bromination or side reactions. After bromination, the compound is isolated and purified. The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-Thiochromen-4-amine, solvent (e.g., acetonitrile) | Dissolution of starting amine compound |

| 2 | Brominating agent (e.g., N-bromosuccinimide) | Selective bromination at 6-position |

| 3 | Acid treatment (HCl) | Formation of hydrochloride salt |

| 4 | Purification | Crystallization or recrystallization |

This method yields 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine hydrochloride with molecular formula C9H11BrClNS and molar mass approximately 280.61 g/mol.

Multi-Component Reaction for Thiochromene Derivatives

A more complex but efficient synthetic route involves a multi-component reaction of thiophenol derivatives with aldehydes and malononitrile under mild conditions to form thiochromene intermediates. These intermediates can be further modified to introduce amino and bromo substituents.

- The initial condensation forms 2-amino-4-(aryl)-6-methyl-4H-thiochromeno-3-carbonitrile derivatives.

- Subsequent functional group transformations allow the introduction of halogens and amino groups.

- The final step involves conversion to the hydrochloride salt.

This approach is advantageous for preparing a series of substituted benzothiopyran derivatives with good yields and high purity, suitable for further biological evaluation.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 2-Thiochromen-4-amine | 2-Thiochromen-4-amine | Brominating agent (e.g., NBS), HCl | Moderate | Straightforward, selective bromination | Requires careful control to avoid over-bromination |

| Multi-component reaction (thiophenol + aldehyde + malononitrile) | Thiophenol derivatives, aldehydes, malononitrile | Ethanol/piperidine, mild conditions | High | Efficient, versatile for analogues | Multi-step, requires purification steps |

Research Findings and Analytical Data

- Spectroscopic Characterization: The 1H NMR spectra of intermediates and final products show characteristic singlets corresponding to the proton at the 4-position of the thiopyran ring (~4.5 ppm) and aromatic protons affected by bromine substitution.

- Purity and Stability: The hydrochloride salt form improves compound stability and facilitates handling. The compound is stored sealed in a dry environment at room temperature to maintain integrity.

- Biological Relevance: While the focus here is on preparation, these synthetic routes enable access to derivatives with potential antimicrobial, anticancer, and anti-inflammatory activities, as demonstrated in related thiochromene and benzothiopyran derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Amino-6-bromo-3,4-dihydro-2H-1-benzothiopyran hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust formation occurs during weighing or transfer .

- Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for powder handling .

- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to verify the benzothiopyran backbone and bromine substitution. Compare spectral data with reference libraries (e.g., CAS 113386-18-8 analogs) .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) to validate the presence of the bromine atom (isotopic pattern analysis) .

- Elemental Analysis : Quantify carbon, hydrogen, nitrogen, and sulfur content to assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. What experimental strategies optimize the compound’s solubility for in vitro receptor-binding assays?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) at concentrations ≤10 mM to avoid cellular toxicity. For aqueous buffers, use co-solvents like cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility .

- pH Adjustment : Prepare stock solutions in acidic buffers (pH 3–4) if the compound’s amine group exhibits pH-dependent solubility. Validate stability via HPLC over 24 hours .

- Data Validation : Compare solubility profiles across solvents using UV-Vis spectroscopy (λmax ≈ 280 nm for aromatic systems) .

Q. How can researchers resolve contradictions in reported IC50 values for kinase inhibition assays?

- Methodological Answer :

- Assay Standardization :

- Enzyme Source : Use recombinant kinases from consistent sources (e.g., human vs. murine isoforms) to minimize variability .

- ATP Concentration : Maintain physiological ATP levels (1–10 µM) to avoid skewed inhibition kinetics .

- Data Normalization : Include positive controls (e.g., LY294002 for PI3K inhibition) in each assay plate to calibrate inter-experiment variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers in replicate studies. Report confidence intervals (95% CI) .

Q. What computational approaches support SAR studies for bromine-substituted benzothiopyrans?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions between the bromine atom and hydrophobic kinase pockets (e.g., MAPK or CDK families). Validate docking poses with MD simulations (10 ns trajectories) .

- QSAR Modeling : Derive Hammett σ constants for the bromine substituent to predict electronic effects on binding affinity. Validate models using leave-one-out cross-validation (R² > 0.85) .

Critical Analysis of Data Contradictions

Q. Why do stability studies report conflicting degradation products under varying pH conditions?

- Methodological Answer :

- Degradation Pathways :

- Acidic Conditions (pH < 3) : Hydrolysis of the benzothiopyran ring may yield thiophenol derivatives. Monitor via LC-MS/MS .

- Neutral/Basic Conditions (pH 7–9) : Bromine displacement by hydroxide ions could form hydroxylated byproducts. Confirm via -NMR peak shifts .

- Mitigation Strategies : Store solutions at pH 4–5 and conduct stability-indicating assays (e.g., forced degradation under ICH Q1A guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.